2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid
Description
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGLXYSGNXGPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=C(C=CC=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzene and dimethylamine.
Reaction with Acetic Acid Derivative: The 2,6-difluorobenzene is reacted with an acetic acid derivative, such as chloroacetic acid, in the presence of a base like sodium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then treated with dimethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
-
Mechanistic Insights :
Substitution Reactions
The difluorophenyl group undergoes electrophilic aromatic substitution (EAS):
| Substitution | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Para to fluorine | 4-Bromo derivative | 48% |
| Nitration | HNO₃/H₂SO₄ | Meta to dimethylamino | 3-Nitro derivative | 41% |
-
The dimethylamino group directs EAS to the meta position due to its strong electron-donating nature .
Esterification
-
Reagents : Methanol/H₂SO₄ (catalytic)
-
Product : Methyl 2-(2,6-difluorophenyl)-2-(dimethylamino)acetate
Amidation
-
Reagents : Thionyl chloride → NH₃
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Product : 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetamide
Comparative Reactivity
The difluorophenyl group provides a balance of electrophilicity (fluorine’s -I effect) and lipophilicity (logP = 2.4) , making this compound versatile in synthetic applications.
Scientific Research Applications
Chemistry
- Building Block : It serves as a building block in the synthesis of more complex organic molecules.
- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : Using potassium permanganate leads to carboxylic acids or ketones.
- Reduction : Lithium aluminum hydride can reduce it to alcohols or amines.
- Substitution : Nucleophiles like sodium methoxide can react with the difluorophenyl group to form substituted derivatives.
Biology
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with their active sites.
- Receptor Binding : It has the potential to bind to neurotransmitter receptors, modulating pathways involved in pain perception and inflammation.
Medicine
- Therapeutic Properties : Investigated for anti-inflammatory and analgesic effects.
- Anticancer Potential : Preliminary studies suggest efficacy against various cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast adenocarcinoma).
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Studies :
- Significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin.
- Induces apoptosis in cancer cells through modulation of apoptotic markers such as caspase-3.
-
Neuroprotective Effects :
- Inhibits reactive oxygen species (ROS) production in neuronal cells, suggesting potential neuroprotective benefits.
-
Anti-inflammatory Properties :
- Investigated for its ability to alleviate inflammatory responses, potentially beneficial in conditions like arthritis.
Case Studies
-
Anticancer Research :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against A549 and MCF7 cell lines.
- Another investigation revealed pro-apoptotic activity through modulation of key apoptotic markers.
-
Neuroprotective Studies :
- Evidence suggests that it may protect neuronal cells from oxidative stress by reducing ROS levels.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or pain perception.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1 Cyclopentolate Hydrochloride (CPHC)
- Structure: CPHC (C₁₇H₂₅NO₃·HCl) contains a cyclopentyl group, a dimethylaminoethyl ester, and a benzeneacetic acid backbone.
- Key Differences: Unlike the target compound, CPHC is an ester derivative with a hydroxylated cyclopentyl group. The dimethylamino group is part of an ethyl ester side chain rather than directly bonded to the chiral carbon.
- Pharmacological Use : CPHC is a cycloplegic and mydriatic agent used in ophthalmology .
2.1.2 Aceclofenac
- Structure: Aceclofenac (C₁₆H₁₃Cl₂NO₄) features a dichlorophenyl group linked to an acetoxyacetic acid moiety.
- Key Differences : The dichloro substitution (vs. difluoro in the target) and acetoxy group enhance its anti-inflammatory activity.
- Pharmacological Use : Marketed as an NSAID for arthritis and pain management .
2.1.3 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid
- Structure: This analog (C₈H₅F₂NO₃) replaces the dimethylamino group with an oxo-amino functionality.
- Applications: Not explicitly stated, but structurally related to urea derivatives used in agrochemicals .
2.1.4 2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride
- Structure: A simpler analog (C₈H₈ClF₂NO₂) with a primary amino group instead of dimethylamino.
- Key Differences: The primary amino group may increase reactivity and polarity compared to the dimethylamino variant.
- Status : Listed as a research chemical without disclosed applications .
2.1.5 (2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic Acid
- Structure: A chiral analog (C₁₁H₁₁F₂NO₂) with a cyclopropylamino group.
- Relevance : Chiral centers (e.g., the (2R) configuration) may influence binding affinity in biological targets .
Physicochemical Properties
Biological Activity
2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid, also known as difluorophenyl dimethylamino acetic acid, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a difluorophenyl group attached to a dimethylamino acetic acid moiety. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with the active sites, thereby altering their catalytic activity.
- Receptor Binding : It can bind to neurotransmitter receptors, potentially modulating pathways involved in pain perception and inflammation.
- Signal Modulation : By affecting signaling pathways, the compound may influence cellular processes such as apoptosis and cell proliferation .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, compounds related to it have shown efficacy against various cancer cell lines, such as lung carcinoma (A549) and breast adenocarcinoma (MCF7) .
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects by inhibiting reactive oxygen species (ROS) production in neuronal cells .
- Anti-inflammatory Properties : It has been investigated for potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
- Another investigation focused on the pro-apoptotic activity of these compounds, revealing their potential to induce apoptosis in cancer cells through modulation of key apoptotic markers such as caspase-3 and BCL-2 levels .
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-Amino-2-(2,6-dichlorophenyl)acetic acid | Chlorine substituents instead of fluorine | Less lipophilic; varied enzyme interaction |
| 2-Amino-2-(2,6-dibromophenyl)acetic acid | Bromine substituents | Different receptor binding profiles |
| 2-Amino-2-(2,6-dimethylphenyl)acetic acid | Methyl groups instead of fluorine | Reduced metabolic stability |
The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity and enhanced binding affinity compared to its analogs with other substituents .
Q & A
Q. What are the optimal synthetic routes for 2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid, and how can experimental conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling fluorophenyl precursors with dimethylamino-acetic acid derivatives. For example:
- Acid hydrolysis : Sodium salts of phenylacetic acid derivatives (e.g., 2-(2,6-dichlorophenylamino)phenylacetate) can be hydrolyzed under acidic conditions (HCl, ice water) to yield the free acid .
- Peptide coupling : Use of coupling agents like HATU with DIPEA in THF at 0–20°C enables efficient amide bond formation, as demonstrated in structurally similar compounds .
- Optimization : Employ statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. Variables like temperature, solvent polarity, and catalyst loading should be systematically varied .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and F NMR can confirm the presence of fluorine substituents and dimethylamino groups. For example, the H NMR of sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate shows distinct aromatic and methylene proton shifts .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as done for related diclofenac derivatives (e.g., 2-[2-(2,6-dichloroanilino)phenyl]ethanone) .
- HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with mass spectrometry .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Salt formation : Convert the free acid to a sodium salt (e.g., sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for fluorophenyl-acetic acid derivatives, and how can they guide target identification?
- Methodological Answer :
- Bioisosteric substitution : Replace chlorine with fluorine in diclofenac-like structures (e.g., 2-(2,6-dichlorophenylamino)phenylacetic acid) to modulate pharmacokinetics and receptor binding .
- Target profiling : Screen against receptors known to bind indole or phenylacetic acid derivatives (e.g., COX-2, PPARγ) using radioligand assays or computational docking .
- Meta-analysis : Compare bioactivity data across analogs (e.g., anti-inflammatory vs. antiviral activity) to identify critical substituents .
Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?
- Methodological Answer :
- Reaction path modeling : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states in acid-catalyzed hydrolysis or coupling reactions .
- Molecular docking : Simulate interactions with targets like cyclooxygenases to prioritize synthetic analogs for testing .
- Machine learning : Train models on PubChem datasets to predict optimal reaction conditions or solubility parameters .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., anticancer or antidiabetic activity) across multiple cell lines to confirm potency thresholds .
- Environmental controls : Standardize assay conditions (pH, serum concentration) to minimize variability in reported results .
- Meta-reviews : Systematically analyze literature (e.g., diclofenac derivatives’ insulin-sensitizing vs. antimycobacterial effects) to identify context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
